Enzymatic Potency vs. BI-3231 and HSD17B13-IN-105
HSD17B13-IN-81 exhibits an IC50 of ≤ 0.1 μM (≤ 100 nM) against estradiol oxidation by HSD17B13 . In contrast, BI-3231, a widely used probe, displays a human enzyme IC50 of 1 nM (approx. 100-fold more potent) [1]. Another analog, HSD17B13-IN-105, has a reported IC50 of 0.036 μM (36 nM) for HSD17B13, approximately 3-fold more potent than HSD17B13-IN-81 under comparable in vitro conditions [2]. This data establishes HSD17B13-IN-81 as a moderately potent inhibitor suitable for applications where sub-nanomolar potency is not required or may be detrimental for mechanistic studies.
BI-3231 IC₅₀ 1 nM
IN-105 IC₅₀ 0.036 μM
| Evidence Dimension | Enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | ≤ 0.1 μM (≤ 100 nM) |
| Comparator Or Baseline | BI-3231: 1 nM (human HSD17B13); HSD17B13-IN-105: 0.036 μM (36 nM) |
| Quantified Difference | BI-3231 is ~100-fold more potent; HSD17B13-IN-105 is ~3-fold more potent |
| Conditions | In vitro enzymatic assay measuring estradiol oxidation by HSD17B13 |
Why This Matters
Understanding relative potency is essential for dose-response calibration and ensuring that cellular or in vivo effects are driven by target engagement rather than off-target pharmacology.
- [1] Thamm S, et al. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231. J Med Chem. 2023;66(3):1892-1908. View Source
- [2] TargetMol. HSD17B13-IN-105 (Compound EX.87) Product Datasheet. CAS: 3012624-88-0. View Source
